Cas no 518990-15-3 (3-Buten-2-one, 1,1-dimethoxy-)

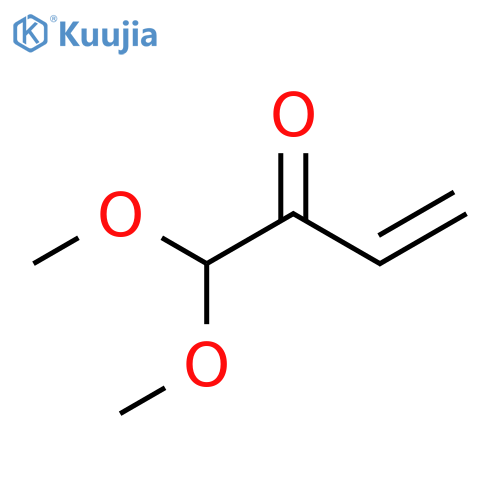

3-Buten-2-one, 1,1-dimethoxy- structure

商品名:3-Buten-2-one, 1,1-dimethoxy-

CAS番号:518990-15-3

MF:C6H10O3

メガワット:130.141802310944

CID:5262343

3-Buten-2-one, 1,1-dimethoxy- 化学的及び物理的性質

名前と識別子

-

- 3-Buten-2-one, 1,1-dimethoxy-

-

- インチ: 1S/C6H10O3/c1-4-5(7)6(8-2)9-3/h4,6H,1H2,2-3H3

- InChIKey: WFFFLBNVRHCOGY-UHFFFAOYSA-N

- ほほえんだ: C(OC)(OC)C(=O)C=C

3-Buten-2-one, 1,1-dimethoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-387404-0.5g |

1,1-dimethoxybut-3-en-2-one |

518990-15-3 | 0.5g |

$1056.0 | 2023-06-03 | ||

| Enamine | EN300-387404-5.0g |

1,1-dimethoxybut-3-en-2-one |

518990-15-3 | 5g |

$3189.0 | 2023-06-03 | ||

| Enamine | EN300-387404-0.1g |

1,1-dimethoxybut-3-en-2-one |

518990-15-3 | 0.1g |

$968.0 | 2023-06-03 | ||

| Enamine | EN300-387404-10.0g |

1,1-dimethoxybut-3-en-2-one |

518990-15-3 | 10g |

$4729.0 | 2023-06-03 | ||

| Enamine | EN300-387404-1.0g |

1,1-dimethoxybut-3-en-2-one |

518990-15-3 | 1g |

$1100.0 | 2023-06-03 | ||

| Enamine | EN300-387404-0.05g |

1,1-dimethoxybut-3-en-2-one |

518990-15-3 | 0.05g |

$924.0 | 2023-06-03 | ||

| Enamine | EN300-387404-0.25g |

1,1-dimethoxybut-3-en-2-one |

518990-15-3 | 0.25g |

$1012.0 | 2023-06-03 | ||

| Enamine | EN300-387404-2.5g |

1,1-dimethoxybut-3-en-2-one |

518990-15-3 | 2.5g |

$2155.0 | 2023-06-03 |

3-Buten-2-one, 1,1-dimethoxy- 関連文献

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

518990-15-3 (3-Buten-2-one, 1,1-dimethoxy-) 関連製品

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬